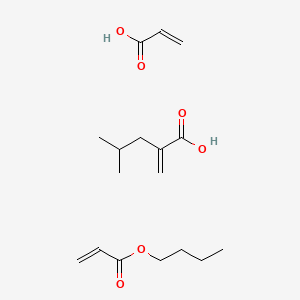
Butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and 2-methylpropyl 2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure uniform polymerization. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the polymer.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymers.
Reduction: Alcohol-functionalized polymers.
Substitution: Carboxylic acids from ester hydrolysis.
Applications De Recherche Scientifique
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, has a wide range of applications in scientific research:
Chemistry: Used as a base material for developing new adhesives and coatings with enhanced properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and wound dressings due to its biocompatibility and adhesive properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface molecules of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the functional groups present on the polymer and the substrate. This interaction results in a strong and durable adhesive bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
- 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, polymer with butyl 2-propenoate and 2-ethylhexyl 2-propenoate
Uniqueness
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, stands out due to its unique combination of flexibility, adhesive strength, and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and long-lasting adhesive properties .
Propriétés
Numéro CAS |
58090-96-3 |
|---|---|
Formule moléculaire |
C17H28O6 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/2C7H12O2.C3H4O2/c1-5(2)4-6(3)7(8)9;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h5H,3-4H2,1-2H3,(H,8,9);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
Clé InChI |
IKSTWTVCOYQMTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(C)CC(=C)C(=O)O.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
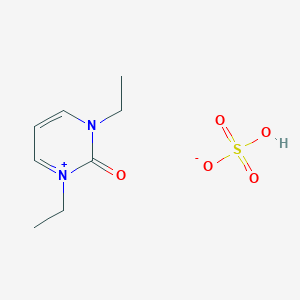
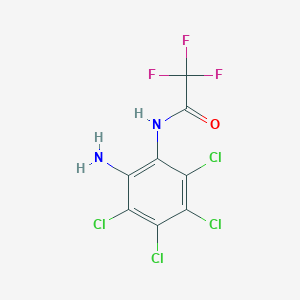

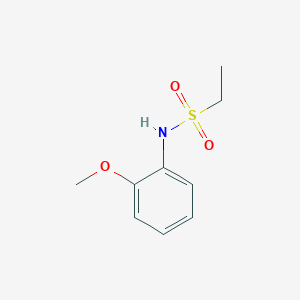
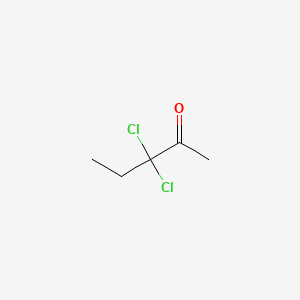
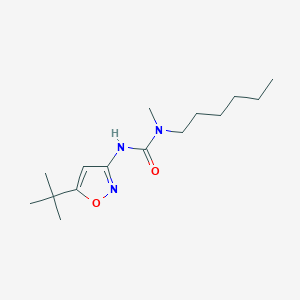
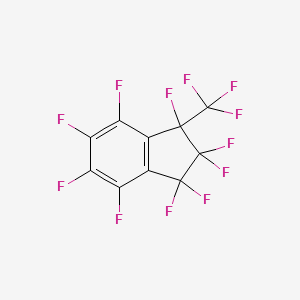
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)


